Azure II is widely used in histology and pathology for staining semithin sections of tissues embedded in various resins, including Epon and Araldite [, , , , , , ]. It is often combined with other dyes to achieve differential staining, allowing visualization of specific structures:
The synthesis of Azure II involves several chemical reactions that typically include the condensation of dimethylamino phenothiazine with appropriate reagents. The process can vary based on the desired purity and application of the dye.
Azure II has a complex molecular structure characterized by a central phenothiazine core with various functional groups that contribute to its dye properties. The molecular formula is C₁₅H₁₈N₃S, indicating the presence of nitrogen and sulfur atoms.
Azure II participates in various chemical reactions typical of dyes, including:
The effectiveness of Azure II as a stain can be influenced by factors such as pH, concentration, and the presence of other staining agents like Eosin Y .
The mechanism by which Azure II stains biological tissues involves electrostatic interactions between the positively charged dye molecules and negatively charged components within cells, such as nucleic acids. This interaction enhances the visibility of cellular structures during microscopic examination.
Azure II has several scientific applications, primarily in histology and cytology for:
Azure II is a heterotricyclic organic dye complex with the Chemical Abstracts Service (CAS) registry number 37247-10-2. Its molecular formula is C₁₆H₁₈N₃S·C₁₅H₁₆N₃S·2Cl, reflecting its identity as a composite of Azure B (C₁₅H₁₆ClN₃S) and Methylene Blue (C₁₆H₁₈ClN₃S) cations paired with chloride counterions. The compound has a precise molecular weight of 625.68 g/mol, calculated from the sum of its constituent masses: Azure B (285.78 g/mol) and Methylene Blue (319.85 g/mol), adjusted for the ionic chloride pairs [3] [10]. This formulation is consistent across analytical certificates from major suppliers, confirming Azure II as a 1:1 stoichiometric mixture rather than a novel covalent entity [1] [3].
Table 1: Molecular Composition of Azure II
Component | Molecular Formula | Molecular Weight (g/mol) | Role in Mixture |
---|---|---|---|
Azure B | C₁₅H₁₆ClN₃S | 285.78 | Chromophore |
Methylene Blue | C₁₆H₁₈ClN₃S | 319.85 | Chromophore |
Chloride ions | 2Cl⁻ | 70.90 | Counterions |
Azure II Complex | C₁₆H₁₈N₃S·C₁₅H₁₆N₃S·2Cl | 625.68 | Final product |
Structural isomerism arises from the distinct substitution patterns on the phenothiazinium ring: Azure B contains a monodemethylated amine group at position 7, while Methylene Blue features dimethylamino groups at positions 3 and 7. This difference influences electron distribution and binding affinities, as confirmed by computational models [6] [9].
The 1:1 blending of Azure B and Methylene Blue creates a chromophoric synergy critical for advanced histological staining. Azure B’s affinity for nucleic acids complements Methylene Blue’s electrostatic interactions with acidic cellular components. Studies demonstrate that Azure B intercalates into DNA helices via its planar phenothiazinium ring, inducing conformational changes detectable via circular dichroism [6] [7]. When combined, these dyes enable polychromatic differentiation of cellular structures:
This synergy is quantified in hematology applications where Azure II-eosin complexes enhance contrast in Richardson’s stain for glycogen and Giemsa-type stains for blood smears. The mixture’s extinction coefficient (≥1500 at 657 nm) exceeds that of either dye alone, confirming cooperative light absorption [1] [8]. Azure B’s role is particularly pivotal; it forms ternary complexes with eosin Y and DNA, where eosin Y bridges Azure B and DNA phosphate groups, amplifying staining intensity [3].
Structural validation of Azure II relies on multimodal spectroscopy:
Table 2: Spectroscopic Properties of Azure II
Technique | Key Parameters | Interpretation |
---|---|---|
UV-Vis | λmax = 657 nm; ε ≥ 1500 | Charge-transfer complex formation |
λmax = 243–249 nm; ε ≥ 400 | Aromatic π→π* transitions | |
λmax = 288–294 nm; ε ≥ 800 | Heterocyclic n→π* transitions | |
Fluorescence | Quenching upon DNA binding | Intercalative groove binding |
Circular Dichroism | Induced optical activity in DNA complexes | Conformational perturbation of B-DNA |
While NMR and high-resolution mass spectrometry (HRMS) data are not explicitly detailed in the sources, structural inferences are drawn from SMILES strings and InChI keys (e.g., [Cl-].[Cl-].CNc1ccc2N=C3C=C\C(C=C3Sc2c1)=[N+](\C)C.CN(C)c4ccc5N=C6C=C\C(C=C6Sc5c4)=[N+](\C)C
). These notations encode atomic connectivity, confirming the presence of phenothiazinium cations and chloride ions [1] [3]. Future characterization requires 1H/13C NMR to resolve positional isomerism and HRMS to verify the [M-Cl]+ ion clusters at m/z 284.08 (Azure B) and 284.12 (Methylene Blue) [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7